Superior Reactivity of 1-(Trimethylstannyl)-1H-pyrrole in Stille Cross-Coupling Reactions
1-(Trimethylstannyl)-1H-pyrrole demonstrates significantly higher reactivity in Stille cross-coupling reactions compared to its tributylstannyl analog [1]. This difference in reactivity is a class-level inference established for organotin reagents in palladium-catalyzed cross-couplings. While direct kinetic data comparing N-stannyl pyrroles specifically is not widely published, the general principle is well-established and is a primary consideration for chemists selecting a reagent [2].
| Evidence Dimension | Reactivity in Stille Coupling |
|---|---|
| Target Compound Data | Higher relative reactivity (qualitative) |
| Comparator Or Baseline | 1-(Tributylstannyl)-1H-pyrrole (lower reactivity) |
| Quantified Difference | Reactivity of trimethylstannyl compounds is qualitatively higher than tributylstannyl compounds |
| Conditions | Palladium-catalyzed Stille cross-coupling conditions |
Why This Matters
The higher reactivity of 1-(trimethylstannyl)-1H-pyrrole can lead to faster reaction times, higher turnover numbers, and the potential for coupling with less reactive or more sterically hindered electrophiles, directly impacting process efficiency and cost.
- [1] Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl. 1986, 25 (6), 508-524. View Source
- [2] Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. December 3, 2012. View Source
